molecular formula C8H3ClF6O2S B1362863 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride CAS No. 39234-86-1

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1362863
CAS No.: 39234-86-1
M. Wt: 312.62 g/mol
InChI Key: BTRCVKADYDVSLI-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C8H3ClF6O2S and a molecular weight of 312.62 g/mol . It is known for its high reactivity and is commonly used as a reagent in organic synthesis. The compound is characterized by the presence of two trifluoromethyl groups and a sulfonyl chloride group attached to a benzene ring, making it a valuable intermediate in various chemical reactions.

Biochemical Analysis

Biochemical Properties

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. . It interacts with enzymes such as sulfonyltransferases, which catalyze the transfer of sulfonyl groups to specific substrates. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modification of protein function and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit certain signaling pathways by modifying key signaling proteins, thereby affecting downstream cellular responses. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These alterations in cellular processes can have significant implications for cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through covalent binding interactions with biomolecules . It can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain enzymes by modifying their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function . This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of sulfonic acid derivatives . Over time, the degradation of this compound can result in a decrease in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce specific biochemical changes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response. Toxicity studies in animal models have shown that high doses of this compound can lead to adverse effects such as organ damage and systemic toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo metabolic reactions such as hydrolysis, oxidation, and conjugation, leading to the formation of metabolites with different biochemical properties . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, facilitating its conversion to more water-soluble derivatives that can be excreted from the body . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability . The localization and accumulation of this compound within specific cellular compartments can impact its biochemical activity and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be directed to the nucleus, where it interacts with nuclear proteins and influences gene expression . Additionally, this compound can localize to the endoplasmic reticulum or mitochondria, affecting protein folding and cellular metabolism . The subcellular distribution of this compound is essential for its biochemical effects and overall cellular impact.

Preparation Methods

The synthesis of 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonic acid with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization.

Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Scientific Research Applications

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the chloride ion and form the final product. The presence of the electron-withdrawing trifluoromethyl groups enhances the reactivity of the sulfonyl chloride group, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

Properties

IUPAC Name

3,5-bis(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF6O2S/c9-18(16,17)6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRCVKADYDVSLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192494
Record name 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride
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Molecular Weight

312.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39234-86-1
Record name 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride
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Record name 3,5-bis(trifluoromethyl)benzenesulphonyl chloride
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Record name 3,5-BIS(TRIFLUOROMETHYL)BENZENESULPHONYL CHLORIDE
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